

# An In-depth Technical Guide to 2-Benzyloxy-2-methylpropan-1-ol

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## Compound of Interest

Compound Name: 2-Benzyloxy-2-methylpropan-1-OL

Cat. No.: B1372731

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## Abstract

This technical guide provides a comprehensive overview of the chemical data, synthesis, and characterization of **2-Benzyloxy-2-methylpropan-1-ol** (CAS No. 91968-71-7). Intended for researchers, scientists, and professionals in drug development and organic chemistry, this document details the compound's physicochemical properties, outlines a robust synthetic protocol, and offers an in-depth analysis of its spectroscopic signature. Furthermore, it discusses its applications as a versatile building block in organic synthesis and provides essential safety and handling information. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

## Introduction: A Versatile Chiral Building Block

**2-Benzyloxy-2-methylpropan-1-ol** is a valuable chemical intermediate, primarily utilized in organic synthesis for the creation of more complex molecules. Its structure, featuring a primary alcohol and a benzyl-protected tertiary alcohol, makes it a significant precursor in the development of active pharmaceutical ingredients (APIs). The benzyl ether moiety serves as a robust protecting group for the tertiary hydroxyl group, allowing for selective reactions at the primary alcohol. This differential protection is a cornerstone of modern synthetic strategy, enabling chemists to construct intricate molecular architectures with high precision. This guide will explore the fundamental aspects of this compound, from its synthesis to its analytical characterization, providing a critical resource for its effective application in research and development.

## Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in a laboratory setting. **2-Benzyloxy-2-methylpropan-1-ol** is a colorless to light yellow liquid under standard conditions. It is immiscible with water but soluble in many common organic solvents.<sup>[1]</sup> A summary of its key properties is presented in Table 1.

Property	Value	Source(s)
CAS Number	91968-71-7	<sup>[1]</sup>
Molecular Formula	C <sub>11</sub> H <sub>16</sub> O <sub>2</sub>	<sup>[1]</sup>
Molecular Weight	180.24 g/mol	<sup>[1]</sup>
Appearance	Colorless to light yellow liquid	<sup>[1]</sup>
Boiling Point	62-65 °C at 1 mmHg	<sup>[1]</sup>
Density (Predicted)	1.025 ± 0.06 g/cm <sup>3</sup>	<sup>[1]</sup>
Water Solubility	Immiscible	<sup>[1]</sup>
pKa (Predicted)	15.18 ± 0.10	<sup>[1]</sup>
InChI Key	FRHJVAJQSPVSKV- UHFFFAOYSA-N	

## Synthesis of 2-Benzyloxy-2-methylpropan-1-ol

The synthesis of **2-Benzyloxy-2-methylpropan-1-ol** is most effectively achieved through the selective benzylation of the tertiary hydroxyl group of 2-methylpropane-1,2-diol. The primary alcohol is less sterically hindered and therefore more reactive under standard etherification conditions. However, by employing specific strategies that favor the protection of the tertiary alcohol, the desired product can be obtained. The Williamson ether synthesis, adapted for selective protection, is a common and reliable method.<sup>[2]</sup>

## Causality of Experimental Choices

The choice of reagents and conditions is critical for the selective benzylation of the tertiary alcohol.

- **Starting Material:** 2-Methylpropane-1,2-diol is a readily available and inexpensive starting material.<sup>[3]</sup>
- **Base:** A strong base such as sodium hydride (NaH) is used to deprotonate the hydroxyl groups, forming the corresponding alkoxides. The tertiary alkoxide is sterically more hindered but also more thermodynamically stable. By controlling the stoichiometry of the base, a higher proportion of the tertiary alkoxide can be generated.
- **Benzylating Agent:** Benzyl bromide is a common and effective electrophile for introducing the benzyl protecting group.
- **Solvent:** Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction as they solvate the cation of the base, enhancing the nucleophilicity of the alkoxide, and are stable under the reaction conditions.
- **Temperature:** The reaction is typically performed at low temperatures initially to control the rate of deprotonation and then allowed to warm to room temperature or gently heated to drive the substitution reaction to completion.

## Experimental Protocol: Selective Benzylation

### Materials:

- 2-Methylpropane-1,2-diol
- Sodium hydride (60% dispersion in mineral oil)
- Benzyl bromide
- Anhydrous N,N-dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

- Standard laboratory glassware and magnetic stirrer

#### Procedure:

- To a stirred suspension of sodium hydride (1.05 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 2-methylpropane-1,2-diol (1.0 equivalent) in anhydrous DMF is added dropwise.
- The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour.
- The mixture is cooled back to 0 °C, and benzyl bromide (1.0 equivalent) is added dropwise.
- The reaction is allowed to warm to room temperature and stirred overnight.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution at 0 °C.
- The mixture is extracted with diethyl ether (3 x volume of DMF).
- The combined organic layers are washed with water and then brine, dried over anhydrous MgSO<sub>4</sub>, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford **2-Benzyloxy-2-methylpropan-1-ol**.

Caption: Synthetic workflow for **2-Benzyloxy-2-methylpropan-1-ol**.

## Analytical Characterization

The identity and purity of **2-Benzyloxy-2-methylpropan-1-ol** are confirmed through a combination of spectroscopic techniques. The expected spectral data are detailed below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The aromatic protons of the benzyl group will appear in the downfield region ( $\delta$  7.2-7.4 ppm). The benzylic methylene protons ( $-\text{OCH}_2\text{Ph}$ ) will likely appear as a singlet around  $\delta$  4.5 ppm. The methylene protons adjacent to the primary alcohol ( $-\text{CH}_2\text{OH}$ ) are expected to be a singlet around  $\delta$  3.5 ppm. The two methyl groups are equivalent and should appear as a singlet in the upfield region (around  $\delta$  1.2 ppm). The hydroxyl proton will be a broad singlet, the chemical shift of which is concentration and solvent dependent.<sup>[4]</sup>
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The aromatic carbons of the benzyl group are expected in the  $\delta$  127-138 ppm range. The benzylic carbon ( $-\text{OCH}_2\text{Ph}$ ) should appear around  $\delta$  70-75 ppm. The quaternary carbon bearing the benzyloxy group and two methyl groups is expected around  $\delta$  75-80 ppm. The methylene carbon of the primary alcohol ( $-\text{CH}_2\text{OH}$ ) will likely be in the  $\delta$  65-70 ppm range. The two equivalent methyl carbons are expected to appear in the upfield region, around  $\delta$  25 ppm.<sup>[1][5]</sup>

## Infrared (IR) Spectroscopy

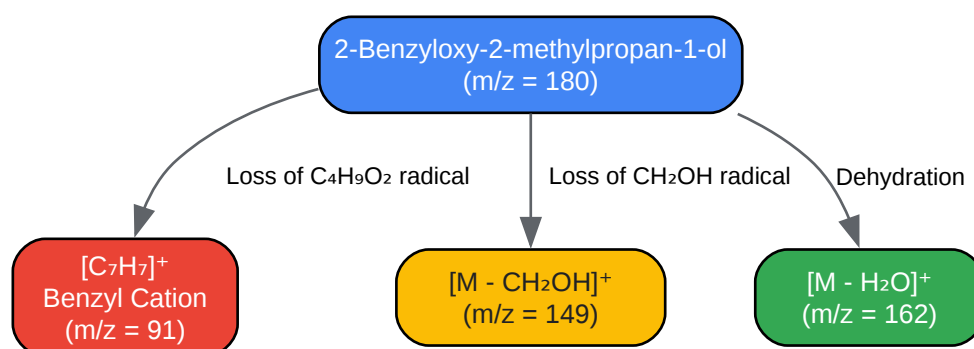
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Benzyloxy-2-methylpropan-1-ol** is predicted to exhibit the following characteristic absorption bands:

- A broad O-H stretching band in the region of  $3200\text{-}3600\text{ cm}^{-1}$ , characteristic of the alcohol functional group.<sup>[6]</sup>
- C-H stretching bands for the aromatic and aliphatic protons in the  $2850\text{-}3100\text{ cm}^{-1}$  region.
- Aromatic C=C stretching absorptions in the  $1450\text{-}1600\text{ cm}^{-1}$  range.
- A strong C-O stretching band for the ether linkage around  $1050\text{-}1150\text{ cm}^{-1}$ .<sup>[7]</sup>
- A C-O stretching band for the primary alcohol around  $1000\text{-}1050\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2-Benzyloxy-2-methylpropan-1-ol** (MW = 180.24), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  180. Key fragmentation pathways for alcohols include  $\alpha$ -cleavage and dehydration.<sup>[2][8]</sup>

- $\alpha$ -Cleavage: Cleavage of the C-C bond adjacent to the oxygen can lead to the formation of a resonance-stabilized benzyloxydimethylmethyl cation or a hydroxymethyl radical.
- Loss of a Benzyl Group: A prominent peak at  $m/z$  91 corresponding to the benzyl cation ( $[C_7H_7]^+$ ) is expected.
- Loss of a Hydroxymethyl Group: A peak at  $m/z$  149 resulting from the loss of the  $-CH_2OH$  radical.
- Loss of Water: A peak at  $m/z$  162 ( $M-18$ ) due to the loss of a water molecule.



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Caption: Plausible mass spectrometry fragmentation pathways.

## Applications in Drug Development and Organic Synthesis

**2-Benzyloxy-2-methylpropan-1-ol** serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of a protected tertiary alcohol and a free primary alcohol, allowing for sequential and regioselective chemical transformations.

- **Chiral Building Block:** While the parent molecule is achiral, it can be used as a precursor to introduce a quaternary stereocenter after modification of the primary alcohol and subsequent deprotection and derivatization of the tertiary alcohol. Such motifs are found in various biologically active compounds.
- **Intermediate for Heterocyclic Synthesis:** The primary alcohol can be oxidized to an aldehyde or carboxylic acid, which can then participate in cyclization reactions to form various heterocyclic systems, which are common scaffolds in medicinal chemistry.[8]
- **Pro-drug and Linker Synthesis:** The primary hydroxyl group can be used to attach the molecule to other pharmacologically active agents or to solubilizing groups in the design of pro-drugs or as a linker in more complex drug delivery systems.

While specific examples of commercial drugs synthesized from this exact intermediate are not readily available in the public domain, its structural features are analogous to intermediates used in the synthesis of various classes of therapeutic agents.[9]

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-Benzyloxy-2-methylpropan-1-ol**.

GHS Hazard Classification:

- H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2).[1]
- H319: Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2A).[1]
- H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation, Category 3).[1]

Precautionary Statements:

- Prevention (P2xx):
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
  - P264: Wash hands thoroughly after handling.[10]

- P271: Use only outdoors or in a well-ventilated area.[\[10\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[10\]](#)
- Response (P3xx):
  - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[\[11\]](#)
  - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[11\]](#)
  - P312: Call a POISON CENTER/doctor if you feel unwell.[\[11\]](#)
  - P332 + P313: If skin irritation occurs: Get medical advice/attention.[\[11\]](#)
  - P337 + P313: If eye irritation persists: Get medical advice/attention.[\[11\]](#)
- Storage (P4xx):
  - P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
  - P405: Store locked up.[\[10\]](#)
- Disposal (P5xx):
  - P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

## Conclusion

**2-Benzyloxy-2-methylpropan-1-ol** is a synthetically useful molecule with applications in the synthesis of complex organic compounds. Its differentially protected hydroxyl groups allow for regioselective reactions, making it a valuable building block for medicinal chemists and synthetic organic chemists. This guide has provided a comprehensive overview of its chemical



data, a plausible and detailed synthetic protocol, a thorough description of its analytical characterization, and essential safety information. The information presented herein should serve as a valuable resource for researchers and professionals in the field, facilitating the effective and safe use of this versatile chemical intermediate.

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